molecular formula C30H56O6 B053129 Trinonanoin CAS No. 126-53-4

Trinonanoin

Cat. No. B053129
CAS RN: 126-53-4
M. Wt: 512.8 g/mol
InChI Key: YRIMSXJXBHUHJT-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of complex organic molecules often involves the generation of specific radicals or cations as intermediates, leading to the desired product. For example, the generation of trityl radicals through nucleophilic quenching of tris(2,3,5,6-tetrathiaaryl)methyl cations shows how specific conditions lead to the synthesis of complex molecules with high yield and reproducibility (Rogozhnikova et al., 2013). This process could be analogous to methods used in the synthesis of compounds like "Trinonanoin."

Molecular Structure Analysis

The analysis of molecular structures involves understanding the arrangement of atoms within a molecule. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For instance, the study of polyoxometalate derivatives with multiple organic groups illustrates the synthesis and structural analysis of complex molecules through X-ray crystallography (Xin et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can vary widely, depending on the functional groups present. For example, the catalytic asymmetric synthesis of quinones shows the versatility of using chiral organocatalysts and metal-ligand complexes to achieve stereoselective synthesis, which could be relevant for synthesizing specific configurations of "Trinonanoin" or similar compounds (Hosamani et al., 2016).

Physical Properties Analysis

The physical properties of organic molecules, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Studies like the synthesis of triindanone-fused spiro[bicyclo[2.2.2]octane-2,3'-indolines] provide insights into how specific structural features affect the physical properties of complex molecules (Liu et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key to understanding how a molecule like "Trinonanoin" might behave under different conditions. The synthesis and study of tricyclic compounds containing nonenolizable cyano enones, for instance, highlight how the presence of specific functional groups can confer high potency anti-inflammatory and cytoprotective properties, indicating the importance of chemical properties in the functionality of organic compounds (Honda et al., 2011).

Scientific Research Applications

  • Effects on Fat Metabolism in Rabbits : Trinonanoin, when used in total parenteral nutrition, combines the benefits of usual MCTs with a lower ketogenic action and the release of three carbon units. It's well-tolerated and causes no significant differences in body weight changes. Notably, it results in lower ketone body concentrations and a marked increase in plasma short-chain fatty acid concentrations compared to usual MCTs (Linseisen & Wolfram, 1993).

  • Parameters of Carbohydrate and Protein Metabolism : Another study on the metabolic effects of Trinonanoin in rabbits found that it leads to higher plasma glucose, lactate, pyruvate, and liver glycogen concentrations, indicating a glucogenic effect. The study also observed that the nitrogen balance was not significantly influenced by the type of fat emulsion administered (Linseisen & Wolfram, 1993).

  • Organ Changes after Administration in Rabbits : Trinonanoin, when administered parenterally to rabbits, showed no negative effects on organ weights and liver lipid concentrations. Some rabbits exhibited macroscopic but not histological liver changes. The extent of nonanoic acid deposition in various tissues was similar to that seen in MCT groups, suggesting a comparable metabolic handling (Linseisen & Wolfram, 1993).

  • Use in Quantitative Determination of MCTs in Infant Formula : Trinonanoin has been used as an internal standard in methods developed for the separation of MCTs using reverse phase HPLC, indicating its utility in analytical chemistry, particularly in the context of infant nutrition (Lee, 1986).

properties

IUPAC Name

2,3-di(nonanoyloxy)propyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMSXJXBHUHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155039
Record name Tripelargonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripelargonin

CAS RN

126-53-4
Record name Trinonanoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tripelargonin
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Record name Tripelargonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5647
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Record name Tripelargonin
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Record name Propane-1,2,3-triyl trinonan-1-oate
Source European Chemicals Agency (ECHA)
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Record name TRIPELARGONIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
J Linseisen, G Wolfram - Annals of nutrition and metabolism, 1993 - karger.com
To investigate the metabolic effects of intravenously administered odd-numbered medium-chain triglycerides in healthy non-stressed animals, trinonanoin/long-chain triglyceride (LCT) (…
Number of citations: 6 karger.com
MA Tetrick, FR Greer, NJ Benevenga - Comparative medicine, 2010 - ingentaconnect.com
Premature newborn infants are born with limited stores of glycogen and fat. Energy, such as medium-chain triglycerides (MCT), which can spare the use of body protein as metabolic …
Number of citations: 9 www.ingentaconnect.com
J Linseisen, G Wolfram - Journal of Parenteral and Enteral …, 1993 - Wiley Online Library
… The trinonanoin/LCT emulsion was well tolerated by all animals. Body weight changes … significantly lower after trinonanoin/LCT emulsion administration. In the trinonanoin/LCT group, …
J Linseisen, G Wolfram - Annals of nutrition and metabolism, 1993 - karger.com
… This report describes the effects of a high intravenous load of a trinonanoin (C9TG)-containing fat emulsion on different organs, in particular the liver. Moreover, changes in fatty acid …
Number of citations: 3 karger.com
TW Lee - Journal of the American Oil Chemists' Society, 1986 - Wiley Online Library
… Trinonanoin was used as the internal standard for quantitative determination. This method is suitable for milk‐, whey‐ and soy protein‐based matrices. With minor modification, it is …
Number of citations: 9 aocs.onlinelibrary.wiley.com
藤川浩, 井部明広, 和宇慶朝昭, 諸角聖, 森治彦 - 食品衛生学雑誌, 2002 - jlc.jst.go.jp
… The color tone, or spore formation of the control with the non-stick oil was located between those of trinonanoin (C9) and tridecanoin (C10) among the samples tested. This is consistent …
Number of citations: 3 jlc.jst.go.jp
TT Phan, JH Harwell, DA Sabatini - Journal of Surfactants and Detergents, 2010 - Springer
… (C8:0) and trinonanoin (C9:0) were approximately the same (7.25 and 7.5% NaCl, respectively) despite a total increase of three carbons in the trinonanoin molecule versus tricaprylin. …
Number of citations: 51 link.springer.com
M Bello, D Thomas, MD Legoy - Biochemical and biophysical research …, 1987 - Elsevier
Unusual reactions of interesterification and synthesis catalyzed by Candida cylindracea lipase have been tested in reverse microemulsions. The microemulsions used are made of fatty …
Number of citations: 66 www.sciencedirect.com
J Linseisen, G Wolfram - Journal of Parenteral and Enteral …, 1997 - Wiley Online Library
… It was shown in rabbits that infusion of a high doses of trinonanoin (C9TG) gives rise to plasma propionic acid; additionally, plasma acetic and butyric acid concentrations increased. 15 …
MA Tetrick, TD Crenshaw, NJ Benevenga - Analytical biochemistry, 1997 - Elsevier
To determine if newborn piglet muscle could oxidize propionyl-CoA formed by catabolism of odd-chain fatty acids, an odd-chain fatty acid labeled in the terminal three carbons was …
Number of citations: 3 www.sciencedirect.com

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